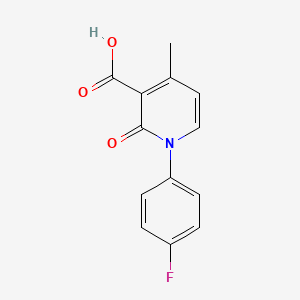

1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Beschreibung

1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 868171-67-9) is a fluorinated dihydropyridine derivative with a molecular formula of C₁₂H₈FNO₃ and a molecular weight of 233.20 g/mol . The compound features a 4-fluorophenyl substituent at position 1, a methyl group at position 4, and a carboxylic acid moiety at position 3 of the dihydropyridine ring. It is synthesized via condensation reactions involving chalcones or through modifications of pyridine precursors, as inferred from analogous synthetic routes for related compounds . This compound is primarily utilized in pharmacological research and as a synthetic intermediate .

Eigenschaften

CAS-Nummer |

1206801-35-5 |

|---|---|

Molekularformel |

C13H10FNO3 |

Molekulargewicht |

247.22 g/mol |

IUPAC-Name |

1-(4-fluorophenyl)-4-methyl-2-oxopyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H10FNO3/c1-8-6-7-15(12(16)11(8)13(17)18)10-4-2-9(14)3-5-10/h2-7H,1H3,(H,17,18) |

InChI-Schlüssel |

HYPPRVKRONOGKR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(4-Fluorphenyl)-4-methyl-2-oxo-1,2-dihydropyridin-3-carbonsäure beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren beinhaltet die Kondensation von 4-Fluorbenzaldehyd mit Ethylacetoacetat in Gegenwart von Ammoniumacetat, gefolgt von Cyclisierung und anschließender Oxidation, um das gewünschte Produkt zu erhalten. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und spezifische Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern. Darüber hinaus können industrielle Verfahren fortschrittliche Reinigungsverfahren wie Kristallisation und Chromatographie integrieren, um die gewünschte Produktqualität zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(4-Fluorphenyl)-4-methyl-2-oxo-1,2-dihydropyridin-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Dihydropyridin-Derivate mit verschiedenen Substituenten liefern.

Substitution: Elektrophilen und nukleophilen Substitutionsreaktionen können verschiedene funktionelle Gruppen an den aromatischen Ring oder den Dihydropyridin-Kern einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nukleophile (z. B. Amine, Thiole) werden unter spezifischen Bedingungen (z. B. saure oder basische Umgebungen) eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Oxo-Derivaten führen, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Dihydropyridin-Verbindungen erzeugen können.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1-(4-Fluorphenyl)-4-methyl-2-oxo-1,2-dihydropyridin-3-carbonsäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. In der medizinischen Chemie sind Dihydropyridine dafür bekannt, als Kalziumkanalblocker zu wirken, die den Kalziumeinstrom in Zellen modulieren können. Diese Modulation beeinflusst verschiedene physiologische Prozesse, darunter Muskelkontraktion, Neurotransmitterfreisetzung und Zellproliferation. Die Fluorphenylgruppe der Verbindung kann ihre Bindungsaffinität und Spezifität gegenüber bestimmten Zielstrukturen erhöhen und so zu ihren einzigartigen biologischen Wirkungen beitragen.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, dihydropyridines are known to act as calcium channel blockers, which can modulate calcium influx in cells. This modulation affects various physiological processes, including muscle contraction, neurotransmitter release, and cell proliferation. The compound’s fluorophenyl group may enhance its binding affinity and specificity towards certain targets, contributing to its unique biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The structural and functional properties of 1-(4-fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be contextualized by comparing it to analogs with variations in substituents, ring systems, or substitution patterns. Key comparisons are summarized below:

Positional Isomers and Methyl-Substituted Analogs

Key Findings :

- Substitution of fluorine at the meta position (3-fluorophenyl analog) reduces similarity (0.71) due to altered electronic and spatial interactions .

- Replacement of the 4-fluorophenyl group with a bulkier 4-ethylphenyl group decreases similarity (0.66) and likely impacts solubility and receptor binding .

Core Ring Modifications

Key Findings :

- The addition of a hexyloxybenzyl group (ZYL) significantly enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Heterocyclic Analogs

Key Findings :

- Pyrazole derivatives (e.g., ) exhibit divergent biological activities compared to dihydropyridines, underscoring the importance of the core heterocycle in pharmacological targeting .

- Hydroxypyridine analogs (e.g., CAS 1267011-08-4) may serve as chelating agents or intermediates in coordination chemistry .

Biologische Aktivität

1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 1206801-35-5) is a compound of interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.

- Molecular Formula : C₁₃H₁₀FNO₃

- Molecular Weight : 247.22 g/mol

- Boiling Point : Approximately 428.9 °C (predicted)

- Density : 1.394 g/cm³ (predicted)

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. A notable study identified a substituted analogue that acted as a potent Met kinase inhibitor, demonstrating complete tumor stasis in a human gastric carcinoma xenograft model after oral administration. This compound advanced into phase I clinical trials due to its favorable pharmacokinetic and safety profiles .

Table 1: Summary of Anticancer Studies

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes relevant to cancer progression and metabolism. The substitution patterns on the pyridine ring significantly influence enzyme potency and selectivity, suggesting that structural modifications can enhance biological activity .

Insecticidal and Fungicidal Activity

In addition to its anticancer properties, the compound has shown promise in agrochemical applications. It demonstrated good larvicidal activity against pests such as the oriental armyworm and diamondback moth, with lethality rates reaching up to 100% at certain concentrations. Furthermore, it exhibited significant fungicidal effects against various fungal pathogens .

Table 2: Summary of Insecticidal and Fungicidal Activities

| Compound | Target Organism | Concentration (mg/L) | Lethality Rate (%) |

|---|---|---|---|

| Compound A | Mythimna separata | 200 | 60 |

| Compound B | Plutella xylostella | 200 | 100 |

| Compound C | Rhizoctonia cerealis | Variable | Up to 69.2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. For instance, its role as a Met kinase inhibitor is crucial in disrupting signaling pathways that promote tumor growth and metastasis . Additionally, the structural features of the compound allow for effective binding and inhibition of target enzymes involved in pest metabolism.

Case Studies

Several case studies have highlighted the efficacy of this compound in both laboratory settings and preclinical trials:

- Tumor Xenograft Studies : In vivo studies using human cancer cell lines have shown promising results with significant reductions in tumor size following treatment with derivatives of this compound.

- Agricultural Applications : Field trials demonstrated effective pest control using formulations containing this compound, leading to reduced crop damage and improved yields.

Q & A

Q. What are the common synthetic routes for 1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how can yield and purity be optimized?

The synthesis typically involves multi-step reactions, including cyclization of substituted pyridine precursors and functional group modifications. Key steps include:

- Condensation reactions between fluorophenyl-containing intermediates and methyl-substituted dihydropyridine precursors.

- Carboxylic acid introduction via oxidation or hydrolysis of ester intermediates.

Optimization strategies: - Catalyst selection : Lewis acids (e.g., ZnCl₂) improve reaction efficiency .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility and reduce side products .

- Purification : Column chromatography or recrystallization improves purity (>95%) .

Q. What structural features contribute to the compound’s bioactivity?

The compound’s unique features include:

- 4-Fluorophenyl group : Enhances lipophilicity and metabolic stability via para-fluorine substitution .

- Dihydropyridine ring : Facilitates redox activity and potential interactions with enzymatic targets (e.g., oxidoreductases) .

- Carboxylic acid moiety : Enables hydrogen bonding with biological targets (e.g., kinases, proteases) .

Q. What in vitro assays are recommended for initial biological activity screening?

Standard assays include:

- Antimicrobial activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .

- Anticancer potential : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

SAR studies focus on modifying substituents:

| Substituent | Biological Impact |

|---|---|

| 4-Fluorophenyl | ↑ Lipophilicity, ↓ metabolic degradation |

| Methyl group (C4) | Steric hindrance modulates target selectivity |

| Carboxylic acid | Critical for target binding via H-bonding |

Example: Replacing the methyl group with bulkier alkyl chains reduces cytotoxicity but improves solubility .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Advanced optimization involves:

- Temperature control : Lower temperatures (50–60°C) reduce side reactions in cyclization steps .

- Kinetic studies : Monitoring reaction progress via TLC or HPLC ensures termination at optimal conversion .

- Green chemistry : Microwave-assisted synthesis reduces reaction time by 40% .

Q. What computational methods are effective for predicting target interactions?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., kinases) .

- MD simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .

- QSAR models : Machine learning (e.g., Random Forest) links structural descriptors to activity .

Q. How should conflicting data on biological activity (e.g., variable IC₅₀ values) be addressed?

- Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum concentration) .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., fluorophenyl’s role in antimicrobial activity) .

- Orthogonal assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What strategies are recommended for in vivo pharmacokinetic and toxicity studies?

- ADMET profiling :

- Solubility : Use PEG-based formulations for aqueous administration .

- Toxicity : Acute toxicity studies in rodents (LD₅₀ determination) .

- Metabolic stability : LC-MS/MS tracks metabolite formation in plasma .

- Dosing regimens : Subcutaneous injection (5–10 mg/kg) balances bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.